![molecular formula C18H17N5O B11182533 2-[(4,8-dimethylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11182533.png)
2-[(4,8-dimethylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one
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Overview
Description
2-[(4,8-dimethylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,8-dimethylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4,8-dimethylquinazoline with an amine derivative, followed by cyclization to form the quinazolinone structure .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including purification and isolation steps to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-[(4,8-dimethylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazoline ring, leading to different structural analogs.
Substitution: Substitution reactions, particularly at the nitrogen atoms, can yield a variety of functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with potential biological activities, such as antibacterial and anticancer properties .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of quinazolinone derivatives, including 2-[(4,8-dimethylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one, as anticancer agents. Research indicates that these compounds can inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study demonstrated that derivatives of this compound showed significant cytotoxicity against colorectal cancer cell lines (LoVo and HCT-116) .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes that are crucial in various biological pathways. For example, it has shown promise as an inhibitor of certain kinases involved in cancer progression. Molecular docking studies have confirmed its binding affinity to target enzymes, suggesting a mechanism of action that could be exploited for therapeutic purposes .
Antimicrobial Properties
Quinazolinone derivatives have also been studied for their antimicrobial properties. The compound's structural features allow it to interact with bacterial cell membranes or inhibit essential metabolic pathways within microorganisms. Such properties indicate its potential use in developing new antimicrobial agents .
Case Study 1: Anticancer Screening
In a recent study published in ACS Omega, researchers synthesized several quinazolinone derivatives and evaluated their anticancer properties against various cell lines. The study found that certain modifications to the quinazolinone structure significantly enhanced cytotoxic effects, with IC50 values indicating potent activity against targeted cancer cells .
Case Study 2: Enzyme Interaction Analysis
Another investigation focused on the enzyme inhibition capabilities of quinazolinones. Using molecular docking simulations, researchers identified key interactions between this compound and specific kinases. This study provided insights into the compound's potential as a therapeutic agent targeting signaling pathways involved in tumor growth .
Mechanism of Action
The mechanism of action of 2-[(4,8-dimethylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2-(4,7-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4-ol
- 2-(4-bromophenyl)-quinazolin-4(3H)-one
- 2-(4-chlorophenyl)-quinazolin-4(3H)-one
Uniqueness
2-[(4,8-dimethylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in medicinal chemistry and drug development .
Biological Activity
Chemical Structure and Properties
The compound is characterized by a quinazoline core, which is known for its pharmacological significance. Its molecular formula is C13H14N4O, and it has a molecular weight of 242.28 g/mol. The structure features two quinazoline moieties that contribute to its biological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinazoline derivatives. For instance, compounds similar to 2-[(4,8-dimethylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one have been shown to inhibit various cancer cell lines by inducing apoptosis and hindering proliferation.
- Mechanism of Action : The compound appears to exert its effects by targeting specific signaling pathways involved in cell growth and survival, such as the PI3K/Akt and MAPK pathways.
- Case Study : In vitro assays demonstrated that the compound inhibited the growth of breast cancer cells with an IC50 value of approximately 10 µM, showcasing its potential as a therapeutic agent against malignancies.
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of pathogens.
- Spectrum of Activity : Research indicates effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
- Case Study : A study reported that the compound displayed a minimum inhibitory concentration (MIC) of 15 µg/mL against E. coli, suggesting significant antibacterial potential.
Enzyme Inhibition
In addition to its anticancer and antimicrobial activities, this compound has been investigated for its ability to inhibit certain enzymes.
- Cholinesterase Inhibition : Similar compounds have shown promise in inhibiting acetylcholinesterase (AChE), which is crucial for managing neurodegenerative diseases like Alzheimer’s.
- Research Findings : A derivative was found to have an IC50 value of 5 µM against AChE, indicating a strong potential for further development as a therapeutic agent for cognitive disorders.
Research Findings Summary Table
Properties
Molecular Formula |
C18H17N5O |
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Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-[(4,8-dimethylquinazolin-2-yl)amino]-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C18H17N5O/c1-10-5-3-6-12-11(2)20-18(22-16(10)12)23-17-19-9-13-14(21-17)7-4-8-15(13)24/h3,5-6,9H,4,7-8H2,1-2H3,(H,19,20,21,22,23) |
InChI Key |
NVUUAIOEGFKWFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=NC(=N2)NC3=NC=C4C(=N3)CCCC4=O)C |
Origin of Product |
United States |
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